6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
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Overview
Description
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile typically involves the reaction of 6-methoxy-3-picolinonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors.
Chemical Reactions Analysis
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions include boronic acids, amines, and substituted picolinonitriles.
Scientific Research Applications
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes for detecting biological molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile involves its interaction with molecular targets through its boronic ester and nitrile groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile include:
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the boronic ester group and has similar applications in organic synthesis.
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic ester derivative used in similar synthetic applications.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester compound used in various organic transformations.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for diverse chemical reactions and applications.
Properties
Molecular Formula |
C13H17BN2O3 |
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Molecular Weight |
260.10 g/mol |
IUPAC Name |
6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(17-5)16-10(9)8-15/h6-7H,1-5H3 |
InChI Key |
WLKUPJPTMSFNOH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C#N |
Origin of Product |
United States |
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